molecular formula C4H8N4 B1296670 1,5-Dimethyl-1H-1,2,4-triazol-3-amine CAS No. 34776-19-7

1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Cat. No. B1296670
CAS RN: 34776-19-7
M. Wt: 112.13 g/mol
InChI Key: IUOZPYYXZYMRIJ-UHFFFAOYSA-N
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Description

“1,5-Dimethyl-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular weight of 112.13 . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The structure of “1,5-Dimethyl-1H-1,2,4-triazol-3-amine” was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in the orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .


Chemical Reactions Analysis

Triazole compounds, including “1,5-Dimethyl-1H-1,2,4-triazol-3-amine”, are known to be easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .


Physical And Chemical Properties Analysis

“1,5-Dimethyl-1H-1,2,4-triazol-3-amine” is a solid at room temperature . Its IUPAC name is 1,5-dimethyl-1H-1,2,4-triazol-3-amine .

Scientific Research Applications

    Chemistry and Biochemistry

    • Triazoles have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists .
    • They have been used in various applications, including as inhibitors, pesticides, dyes, acid-indicators, and other industrial chemicals .
    • The 1,2,4-triazole isomer can exist in three tautomeric forms .

    Pharmacological Applications

    • Triazoles have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties .
    • The 1,2,3-triazole isomer has been used as an antibacterial, antifungal, antioxidant, anti-malarial, and anti-leishmanial drug .
    • The 1,2,4-triazole isomer has been used even more than the 1,2,3-isomer in drug structures .

    Agricultural Applications

    • Triazoles have been used in agricultural applications .
    • For example, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, a related compound, is an intermediate in synthesizing Paclobutrazol, a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .

    Foldamers and Peptidomimetic Applications

    • Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .
    • These triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
    • The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been addressed .

    Pharmaceutical Chemistry

    • In pharmaceutical chemistry, 1H-1,2,4-Triazol-3-amine is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzymes inhibitors related to cardiovascular diseases .

    Material Science

    • Triazole compounds also have potential applications in material science .

    Foldamers and Peptidomimetic Applications

    • Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .
    • These triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
    • The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been addressed .

    Pharmaceutical Chemistry

    • In pharmaceutical chemistry, 1H-1,2,4-Triazol-3-amine is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzymes inhibitors related to cardiovascular diseases .

    Material Science

    • Triazole compounds also have potential applications in material science .

Future Directions

Triazole compounds, including “1,5-Dimethyl-1H-1,2,4-triazol-3-amine”, have shown potential in various fields such as medicinal chemistry, agrochemicals, and material science . Their easy synthesis and potential for side chain variation make them promising candidates for future research .

properties

IUPAC Name

1,5-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOZPYYXZYMRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308671
Record name 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-1,2,4-triazol-3-amine

CAS RN

34776-19-7
Record name 34776-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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